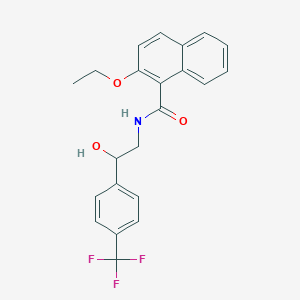

2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

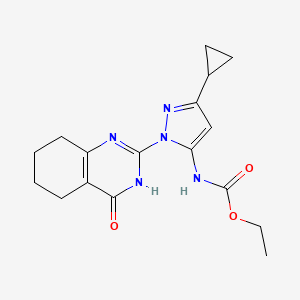

2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceuticals. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

科学的研究の応用

Synthesis and Characterization

Fluorescent Derivatives for Monitoring pH : The synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine, as a fluorescent analogue, demonstrates the compound's utility in monitoring cellular compartments with varying pH levels due to its intense and pH-sensitive emission band. This application is crucial for biological and chemical studies requiring precise pH measurements (G. Kóczán et al., 2001).

Polymerization Catalyst : Research on ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands, including modifications with p-trifluoromethylphenyl groups, contributes to the development of branched polyethylenes. This study enhances understanding of polymerization processes and catalyst design (J. C. Jenkins & M. Brookhart, 2004).

Molecular Interactions and Properties

Chiroptical Properties : The preparation and study of (naphthyl)ethylidene ketals of carbohydrates in solution and solid state, revealing significant information on intermolecular exciton-coupled interactions and stereochemistry, highlight the compound's role in understanding chiral molecular interactions (Gábor Kerti et al., 2008).

Antitumor Activity : The synthesis and antitumor activity assessment of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, which was shown to inhibit the proliferation of certain cancer cell lines, demonstrate the compound's potential in medicinal chemistry research for developing new therapeutic agents (Ju Liu et al., 2018).

Proton Transfer Studies : Investigations into the proton transfer in crystals of compounds similar in structure, like N-(2-Hydroxy-1-naphthylmethylene)-1-pyrenamine, provide insights into hydrogen bonding and proton transfer mechanisms, which are fundamental for understanding various chemical reactions and designing molecular sensors (T. Inabe et al., 1994).

特性

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO3/c1-2-29-19-12-9-14-5-3-4-6-17(14)20(19)21(28)26-13-18(27)15-7-10-16(11-8-15)22(23,24)25/h3-12,18,27H,2,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOOBMGUNFPFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)

![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)